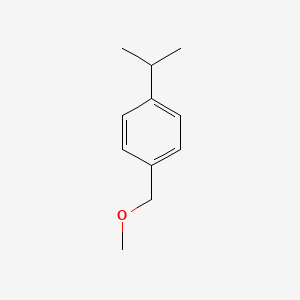
4-Isopropylbenzyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylbenzyl methyl ether is an organic compound belonging to the class of ethers It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 4-isopropylbenzyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often at room temperature .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Another industrial method includes the use of phase transfer and polymer-supported catalysts, which offer efficient and environmentally friendly synthesis pathways .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzyl methyl ether can undergo various chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can facilitate these reactions.
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents under controlled conditions.
Reduction: Strong reducing agents, though less common for ethers.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced products can be formed.
Scientific Research Applications
4-Isopropylbenzyl methyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The primary mechanism of action for 4-isopropylbenzyl methyl ether involves its ability to undergo cleavage and form reactive intermediates. The ether oxygen can be protonated by strong acids, leading to the formation of a good leaving group. This can then be eliminated via an S_N2 or S_N1 mechanism, depending on the structure of the ether .
Comparison with Similar Compounds
Methyl Propyl Ether: Similar in structure but lacks the isopropyl group.
Dimethyl Ether: Contains two methyl groups instead of an isopropyl and a benzyl group.
Diethyl Ether: Contains two ethyl groups instead of an isopropyl and a benzyl group.
Properties
CAS No. |
73789-85-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
USDZMJSIPOOFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


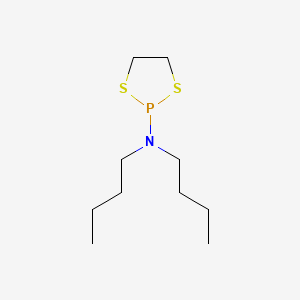


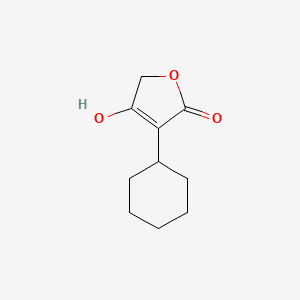
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
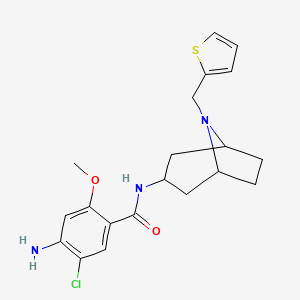
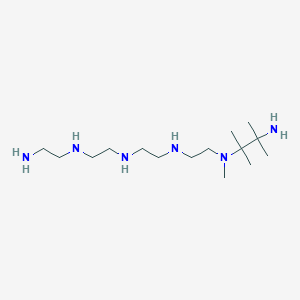


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
